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Compound of Interest

Compound Name: 2-Bromo-4-iodopyridine

. Get Quote

Cat. No.: B027774

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Bromo-4-iodopyridine,
a key building block in modern organic synthesis. This document details its commercial
availability, physicochemical properties, synthesis protocols, and key applications in cross-
coupling reactions, tailored for professionals in chemical research and drug development.

Commercial Availability and Suppliers

2-Bromo-4-iodopyridine is readily available from a variety of chemical suppliers, catering to
research and development needs. The table below summarizes the offerings from several key

suppliers.

Supplier Product Number(s) Purity Availa-b!e
Quantities

Sigma-Aldrich SY3432449910 95% 59,109,259
Thermo Scientific L20015.06 >96.0% (GC), 97% 59
TCI America B5119 >98.0% (GC) 19,59
Chem-Impex 28666 19,590,109g,25¢
BLD Pharm BD108343 97% 19,509,25¢g
MedChemExpress HY-W008398 59,10¢
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Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 2-Bromo-4-
iodopyridine is provided below for easy reference.

Property Value

CAS Number 100523-96-4
Molecular Formula CsHsBrIN
Molecular Weight 283.89 g/mol

White to pale cream or pale yellow crystals or
Appearance

powder
Melting Point 59-68 °C
Purity >95% (typically >97% by GC)

Spectroscopic Data: While specific, verified spectra for 2-Bromo-4-iodopyridine are not widely
published in publicly accessible databases, typical spectral characteristics can be anticipated
based on its structure. Researchers should obtain and interpret spectra on their own material
for definitive characterization.

¢ H NMR: The spectrum is expected to show three signals in the aromatic region,
corresponding to the three protons on the pyridine ring. The chemical shifts and coupling
constants will be indicative of their positions relative to the nitrogen and halogen
substituents.

e 13C NMR: The spectrum should display five distinct signals for the five carbon atoms of the
pyridine ring. The carbons bearing the bromine and iodine atoms will be significantly shifted
downfield.

» IR Spectroscopy: Characteristic absorption bands would be expected for C-H stretching of
the aromatic ring, C=C and C=N stretching vibrations within the pyridine ring, and C-Br and
C-I stretching vibrations at lower frequencies.
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e Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the
molecular weight of the compound. The isotopic pattern of the molecular ion will be
characteristic of a molecule containing one bromine atom.

Synthesis of 2-Bromo-4-iodopyridine

A common and effective method for the synthesis of 2-Bromo-4-iodopyridine is through a
"halogen dance" reaction, which involves the rearrangement of a halogen atom on the pyridine
ring. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Halogen Dance

This two-step procedure starts from the readily available 2-bromopyridine.
Step 1: Synthesis of 2-Bromo-3-iodopyridine

e Preparation of LDA: In a flame-dried, three-necked flask under an argon atmosphere,
dissolve diisopropylamine (7.0 mL, 0.05 mol) in anhydrous tetrahydrofuran (THF, 100 mL).
Cool the solution to -40 °C. To this, add n-butyllithium (2.5 M in hexanes, 20 mL, 0.05 mol)
dropwise. Stir the resulting mixture for 30 minutes at this temperature to generate lithium
diisopropylamide (LDA).

e Lithiation of 2-Bromopyridine: Cool the LDA solution to -95 °C. Add a solution of 2-
bromopyridine (4.85 mL, 0.05 mol) in anhydrous THF (20 mL) dropwise, maintaining the
temperature between -95 °C and -90 °C. Stir the reaction mixture at this temperature for 3-4
hours.

 lodination: Prepare a solution of iodine (12.7 g, 0.05 mol) in anhydrous THF (40 mL). Add
this solution dropwise to the reaction mixture, ensuring the temperature remains at -95 °C.
Stir for an additional 40-50 minutes.

o Work-up and Isolation: Quench the reaction by the careful addition of a 10% aqueous acetic
acid solution until the pH is between 8 and 9. Add distilled water (50 mL) and extract the
mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous
sodium sulfate, and concentrate under reduced pressure. The crude 2-bromo-3-iodopyridine
can be purified by column chromatography.
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Step 2: Halogen Dance to 2-Bromo-4-iodopyridine

Preparation of LDA: Prepare a fresh solution of LDA (0.05 mol) in anhydrous diethyl ether
(100 mL) as described in Step 1.

e Rearrangement Reaction: Cool the LDA solution to -75 °C. Add a solution of 2-bromo-3-
iodopyridine (from the previous step) in anhydrous diethyl ether (20 mL) dropwise. Stir the
mixture at -75 °C. The progress of the halogen dance can be monitored by thin-layer
chromatography (TLC).

e Quenching and Isolation: Upon completion, quench the reaction by the addition of saturated
agueous ammonium chloride solution. Allow the mixture to warm to room temperature and
separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic
layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under
reduced pressure.

« Purification: Purify the crude product by column chromatography on silica gel to yield 2-
Bromo-4-iodopyridine as a solid.

Step 1: Synthesis of 2-Bromo-3-iodopyridine

Step 2: Halogen Dance
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Caption: Synthetic workflow for 2-Bromo-4-iodopyridine.

Applications in Cross-Coupling Reactions

The differential reactivity of the C-1 and C-Br bonds in 2-Bromo-4-iodopyridine makes it an
exceptionally useful substrate for sequential, site-selective cross-coupling reactions. The C-I
bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the
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C-Br bond. This allows for selective functionalization at the 4-position, leaving the 2-position
available for a subsequent transformation.

Experimental Protocol: Selective Suzuki-Miyaura
Coupling at the C-4 Position

This protocol describes a typical procedure for the selective coupling of an arylboronic acid at
the 4-position of 2-Bromo-4-iodopyridine.

¢ Reaction Setup: In an oven-dried Schlenk flask, combine 2-Bromo-4-iodopyridine (1.0
equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a suitable base such as potassium
carbonate (K2COs, 2.0-3.0 equiv.).

» Catalyst Addition: Add the palladium catalyst, for example,
tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (2-5 mol%).

e Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic
solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base. Degas the
reaction mixture by bubbling argon through it for 15-20 minutes.

o Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under
an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

o Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and
extract with an organic solvent (e.g., ethyl acetate).

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. Purify the crude product by flash column
chromatography to obtain the 2-bromo-4-arylpyridine derivative.
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Caption: Selective cross-coupling pathway of 2-Bromo-4-iodopyridine.

The resulting 2-bromo-4-arylpyridine is a valuable intermediate that can undergo a second
cross-coupling reaction, such as a Sonogashira, Heck, or Buchwald-Hartwig amination, at the
C-2 position to generate highly functionalized and complex pyridine derivatives. This sequential
approach provides a powerful tool for the construction of molecular libraries in drug discovery
and materials science.
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 To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Bromo-4-
iodopyridine for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027774#commercial-availability-and-suppliers-of-2-
bromo-4-iodopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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